1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzotriazole
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Overview
Description
1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzotriazole is a chemical compound that features a benzotriazole moiety linked to a sulfonyl group, which is further connected to a fluorinated methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzotriazole typically involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with benzotriazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and an organic solvent like dichloromethane or acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzotriazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield azido or thiol derivatives, while coupling reactions would produce biaryl compounds.
Scientific Research Applications
1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzotriazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzotriazole would depend on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the sulfonyl group can form strong interactions with nucleophilic sites, while the benzotriazole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxybenzaldehyde: A related compound used as a building block in organic synthesis.
(5-Fluoro-2-methoxyphenyl)methanol: Another similar compound with applications in chemical synthesis.
2-Bromo-5-fluoro-2-methoxyacetophenone: Used in various organic transformations.
Uniqueness
1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzotriazole is unique due to the presence of both the sulfonyl and benzotriazole groups, which confer distinct reactivity and interaction profiles. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3S/c1-20-12-7-6-9(14)8-13(12)21(18,19)17-11-5-3-2-4-10(11)15-16-17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCASSFGMQIIKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24784250 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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